molecular formula C16H24FN3O3S B2697622 4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-65-4

4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2697622
CAS RN: 2034377-65-4
M. Wt: 357.44
InChI Key: BKEGQZAJLFNFDR-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative with a fluorophenyl group, a sulfonamide group, and a carboxamide group. Piperidine is a common structure in many pharmaceutical drugs, and the presence of the fluorophenyl group suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques can provide information about the types and numbers of atoms in the compound, as well as their connectivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating dimethylamine group. It might undergo reactions such as electrophilic aromatic substitution or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antileishmanial Agents

The unexpected amide derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide , was synthesized during an amidoxime synthesis protocol. Although it deviated from the expected amidoxime product, this compound shows promise as a potential antileishmanial agent. Researchers are investigating its efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease .

Environmental Applications

Amidoximes are well-studied functional groups with applications beyond medicinal chemistry. They play a crucial role in environmental contexts, such as treating seawater or wastewater. Researchers have explored the use of amidoximes for water purification and pollutant removal .

Medicinal Chemistry

The original compound, featuring a nitro group in the ortho position to the amidoxime, presents an unusual method to access amidoximes from hindered substrates. Medicinal chemists are evaluating its potential as a drug candidate, considering its unique structure and potential interactions with biological targets .

Organic Synthesis

The synthesis of 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide involves intriguing reaction pathways. Researchers interested in organic synthesis are exploring the underlying mechanisms and reactivity patterns associated with this compound .

Polymer Science

Amidoximes have also found applications in polymer science. Researchers investigate their incorporation into polymer matrices to enhance material properties, such as adsorption capacity, mechanical strength, and stability .

Nitro Group Chemistry

The presence of a nitro group in this compound introduces unique reactivity. Chemists are studying its behavior in various reactions and exploring its potential as a building block for other organic molecules .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it might be further developed as a pharmaceutical drug .

properties

IUPAC Name

4-[[(4-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-3-5-15(17)6-4-14/h3-6,13,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGQZAJLFNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

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